molecular formula C11H8N4 B11901141 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-79-7

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B11901141
Número CAS: 53645-79-7
Peso molecular: 196.21 g/mol
Clave InChI: BDIXKUKUFWHLIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a privileged chemical scaffold in medicinal chemistry, recognized for its significant potential in anticancer research and drug discovery. Its structural similarity to the purine base of ATP allows it to function as a bioisosteric replacement for adenine, enabling it to compete effectively for binding sites in the kinase domain of various enzymatic targets . This core structure is a key pharmacophore in the design of novel small molecule inhibitors, particularly for tyrosine kinases . Extensive research has established this scaffold as a milestone in developing targeted therapies. Its derivatives have demonstrated potent antiproliferative activities against a diverse panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and non-small cell lung cancer . The primary research value of this compound lies in its role as a versatile precursor for synthesizing multi-target inhibitors. It serves as a key intermediate for developing compounds that simultaneously inhibit critical oncogenic pathways, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR-2) . Such dual inhibition is a promising strategy to overcome tumor resistance and improve antitumor efficacy . Derivatives based on this scaffold have shown compelling biological effects, including strong induction of cancer cell apoptosis, inhibition of cell migration, and suppression of cell cycle progression leading to DNA fragmentation . The compound's structure allows for strategic modifications at multiple positions, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes as a building block in synthetic chemistry and for biological screening in the development of novel therapeutic agents. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

53645-79-7

Fórmula molecular

C11H8N4

Peso molecular

196.21 g/mol

Nombre IUPAC

1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H

Clave InChI

BDIXKUKUFWHLIO-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)N2C3=NC=NC=C3C=N2

Origen del producto

United States

Métodos De Preparación

Chlorination-Hydrazinolysis Pathway

The most widely reported method involves a two-step sequence starting with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ). Chlorination using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) with >85% efficiency. Subsequent hydrazinolysis of 2 under reflux with hydrazine hydrate produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further functionalization.

Key Reaction Conditions:

  • Chlorination: POCl₃ (5 equiv), TMA (2 equiv), 110°C, 6 hours

  • Hydrazinolysis: Hydrazine hydrate (3 equiv), ethanol, reflux, 8 hours

Cyclization of 5-Amino-pyrazole Derivatives

Alternative routes employ 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a precursor. Treatment with formic acid under reflux induces cyclization to form the pyrazolo[3,4-d]pyrimidine core. This method achieves 70–75% yields but requires rigorous purity control of the starting material to avoid side products.

Optimization Insights:

  • Prolonged reaction times (>10 hours) improve cyclization efficiency

  • Solvent selection (e.g., dimethylformamide vs. acetic acid) impacts regioselectivity

Industrial-Scale Synthesis

Patent-Based Manufacturing Process

A patented method for 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine emphasizes cost-effective scalability. The process avoids hazardous reagents by utilizing:

  • One-pot cyclocondensation : Combining 4-phenoxyphenylacetonitrile with guanidine carbonate in ethanol at 80°C

  • Amination : Direct introduction of amino groups via ammonium hydroxide treatment

Advantages Over Laboratory Methods:

  • 92% yield at pilot scale

  • Reduced purification steps due to high selectivity

Large-Scale Chlorination Challenges

Industrial chlorination of 1 faces challenges in POCl₃ handling. Recent advancements replace traditional reflux systems with continuous-flow reactors, enhancing safety and reducing reaction times from 6 hours to 45 minutes.

Functionalization Strategies

Schiff Base Formation

Intermediate 3 reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to yield Schiff base derivatives. Ethanol as solvent under reflux for 12 hours provides 80–88% yields, with electron-withdrawing substituents on the aldehyde favoring product stability.

Tricyclic Derivative Synthesis

Condensation of 3 with triethyl orthoformate in trifluoroacetic acid generates tricyclic pyrazolo-triazolopyrimidines. This method produces:

  • 5-methyl-7-phenyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (6a )

  • 3-Trifluoromethyl (6b ) and 3-trichloromethyl (6c ) analogs

Yield Correlation Table:

DerivativeReagentTemperatureYield (%)
6a Triethyl orthoformate120°C78
6b Trifluoroacetic acid100°C65
6c Trichloroacetic acid100°C58

Yield Optimization and Troubleshooting

Electron-Donating vs. Withdrawing Groups

Substituents on the phenyl ring significantly impact reaction kinetics:

  • Electron-donating groups (e.g., -OCH₃) : Accelerate chlorination by 20–25%

  • Electron-withdrawing groups (e.g., -NO₂) : Require extended reaction times (up to 9 hours) for complete conversion

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates byproducts

  • Recrystallization : DMF/water mixtures yield >99% pure crystals suitable for X-ray analysis

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Phenyl protons appear as multiplet at δ 7.45–7.89 ppm; pyrimidine C-H shows singlet at δ 8.72 ppm

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 60:40)

X-ray Crystallography

Single-crystal analysis confirms:

  • Planar pyrazolo[3,4-d]pyrimidine core

  • Dihedral angle of 85.3° between phenyl and pyrimidine rings

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at specific positions under controlled conditions:

  • Hydrogen peroxide in acidic media oxidizes the pyrimidine ring, forming pyrazolo[3,4-d]pyrimidine N-oxide derivatives.

  • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur-containing substituents (e.g., methylthio groups) to sulfoxides or sulfones .

Reduction Reactions

Reductive modifications are critical for generating bioactive intermediates:

  • Sodium borohydride (NaBH₄) reduces carbonyl groups at the 4-position to hydroxyl derivatives while preserving the pyrazole ring .

  • Catalytic hydrogenation (H₂/Pd-C) cleaves specific bonds, such as the reduction of 4-chloro derivatives to 4-hydrogen analogs (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine from 4-chloro precursors) .

Substitution Reactions

Substitution occurs at multiple positions, with the 4-position being most reactive:

Nucleophilic Substitution

  • Hydrazine replaces 4-chloro groups to form hydrazinyl derivatives (e.g., 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) .

  • Amines (e.g., butylamine, aniline) undergo nucleophilic displacement with 4-chloro intermediates to yield 4-alkyl/aryl-amino derivatives .

Electrophilic Substitution

  • Formaldehyde introduces hydroxymethyl groups at the 6-position via electrophilic aromatic substitution .

  • Alkyl halides (e.g., methyl iodide, propargyl bromide) alkylate nitrogen atoms under phase-transfer catalysis .

Cyclization and Heterocycle Formation

The core structure participates in cycloaddition and heterocycle-generating reactions:

  • Triethyl orthoformate induces cyclization with hydrazinyl derivatives to form pyrazolo-triazolo-pyrimidine hybrids .

  • Acetylacetone reacts with hydrazide intermediates to yield pyrazole-fused derivatives (e.g., 3,5-dimethylpyrazol-1-yl hybrids) .

Multi-Component Reactions

One-pot syntheses enable efficient derivatization:

  • Vilsmeier-Haack reagent (POCl₃/DMF) facilitates formylation, followed by cyclization with hexamethyldisilazane to generate pyrazolo[3,4-d]pyrimidines .

  • Four-component reactions (hydrazines, aldehydes, alcohols, methylenemalononitriles) produce ethoxy- or methoxy-substituted derivatives in 56–91% yields .

Reaction with Electrophiles

Electrophiles target the pyrazole and pyrimidine rings:

  • Aldehydes (e.g., benzaldehyde) form Schiff bases at the 4-amino group, which further cyclize to oxazole or imidazole hybrids .

  • Nitrobenzene derivatives undergo nucleophilic aromatic substitution to introduce nitroaryl groups .

Key Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Products FormedYield (%)Source
Nucleophilic substitutionHydrazine, DMF, 80°C4-Hydrazinyl derivatives75–90
AlkylationPropargyl bromide, DMF, RT4-Propargyloxy derivatives82
CyclizationTriethyl orthoformate, TFA, refluxPyrazolo-triazolo-pyrimidines68–85
Four-component synthesisPOCl₃, NH(SiMe₃)₂, DMF, 70°C4-Ethoxy-6-aryl derivatives56–91

Mechanistic Insights

  • DFT calculations (B3LYP/6-311++G(d,p)) confirm that electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution at the 4-position .

  • X-ray crystallography reveals planar geometry, favoring π-π stacking in enzyme-binding interactions .

Aplicaciones Científicas De Investigación

Antitumor Activity

Overview : Numerous studies have highlighted the potential of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents. These compounds exhibit varying degrees of inhibitory activity against different cancer cell lines.

Case Studies :

  • A study demonstrated that a derivative of this compound exhibited high inhibitory activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound showed an IC50 value of 2.24 µM for A549 cells, significantly lower than the control drug doxorubicin, which had an IC50 of 9.20 µM .
  • Another research effort synthesized new derivatives (P1–P4) and evaluated their antiproliferative activity against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines. Compounds P1 and P2 demonstrated IC50 values ranging from 22.7 to 40.75 µM, showing promising selectivity with minimal cytotoxic effects on normal cells .

Data Table: Antitumor Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
P1HCT11622.7
P2HepG240.75

Other Biological Activities

In addition to antitumor properties, derivatives of this compound have shown potential in other therapeutic areas:

  • Antiparasitic and Antifungal Activities : Some derivatives have been identified as potent inhibitors against various parasites and fungi, demonstrating broad-spectrum biological activity .
  • Anti-inflammatory Effects : Research indicates that certain pyrazolo[3,4-d]pyrimidine compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of new derivatives is crucial for expanding the library of compounds with enhanced biological activities. Methods involve reacting starting materials with various alkylating agents under controlled conditions to yield high-purity products. Techniques such as NMR spectroscopy and X-ray diffraction are employed for structural elucidation.

Mecanismo De Acción

El mecanismo de acción de la 1-Fenil-1H-pirazolo[3,4-d]pirimidina implica su interacción con objetivos moleculares y vías específicos:

Compuestos similares:

Unicidad: La 1-Fenil-1H-pirazolo[3,4-d]pirimidina destaca por su potente actividad inhibitoria contra enzimas específicas como VEGFR-2 y CDK2, lo que la convierte en un candidato prometedor para el desarrollo de fármacos anticancerígenos. Su estructura única también permite diversas modificaciones químicas, lo que aumenta su versatilidad en química medicinal .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and physicochemical properties of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Modifications Biological Targets Key Findings
This compound None (parent compound) N/A Broad kinase targets Foundational scaffold for derivatization; moderate activity in preliminary screens .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Fusion with thieno-pyrimidine Anticancer Synthesized via Vilsmeier–Haack reagent (82% yield); enhanced bioactivity due to extended π-conjugation .
4-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (35) 3-Chlorophenyl-triazole Triazole and chlorophenyl groups Glioma cells (U87) 47.69% inhibition of U87 proliferation; induces S-phase arrest and p53-mediated apoptosis .
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) Hydrazinyl and methyl groups Hydrazine substitution Antiproliferative agents Precursor for hydrazone derivatives; moderate cytotoxicity (IC₅₀: 236–238 °C melting point) .
6-Methyl-4-(2-(4-nitrobenzylidene)hydrazineyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5f) Nitrobenzylidene hydrazine Electron-withdrawing nitro group Multitarget kinases Enhanced kinase inhibition due to nitro group’s electron-deficient aromatic system .
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (4) Dimethylpyrazole and benzophenone Acylated pyrazole EGFR, FGFR, VEGFR Potent FGFR inhibition (IC₅₀ = 5.18 µM); broad cytotoxicity (IC₅₀ = 5.00–32.52 µM) .

Comparative Data Table

Property Parent Compound Thieno-Pyrimidine Hybrid Triazole Derivative Piperazinyl Analog
Melting Point 100–101°C Not reported 152–154°C 160–162°C
IC₅₀ (Cancer Cells) N/A Not tested 47.69% inhibition (U87) 5.18 µM (FGFR)
Solubility Low in polar solvents Moderate in DMSO High in DMSO Variable (depends on substituent)

Actividad Biológica

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of this compound derivatives typically involves multi-step reactions that include the condensation of appropriate hydrazones with pyrimidine derivatives. The structural integrity and purity of these compounds are confirmed through spectral analysis techniques such as NMR and mass spectrometry.

Antitumor Activity

Numerous studies have demonstrated the potent antitumor activity of this compound derivatives against various cancer cell lines.

Key Findings from Research Studies

  • Cell Line Sensitivity :
    • A study reported that certain derivatives exhibited IC50 values ranging from 5.00 to 32.52 μM against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines, indicating significant cytotoxic effects .
    • Another compound from the same scaffold showed an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways. For example, this compound derivatives have been shown to inhibit receptors such as EGFR, FGFR, and VEGFR with IC50 values as low as 0.3 μM , leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis :
    • Flow cytometric analyses have revealed that these compounds can significantly induce apoptosis in cancer cells at low micromolar concentrations. For instance, treatment with a derivative resulted in a notable increase in apoptotic cells in the sub-G1 phase .

Comparative Efficacy

The following table summarizes key findings related to the biological activity of various derivatives of this compound:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound 1aA5492.24EGFR inhibition
Compound 5iMCF-70.3Dual EGFR/VEGFR inhibition
Compound 12bHCT-1168.21Apoptosis induction
Compound 13aMCF723ATP kinase inhibition

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Compound 5i : This derivative was evaluated for its anticancer properties in an MCF-7 model where it effectively inhibited tumor growth and induced apoptosis while suppressing cell migration . Molecular docking studies suggested a strong binding affinity to target proteins involved in tumor progression.
  • Case Study on Compound 12b : This compound demonstrated significant anti-proliferative activities against A549 and HCT-116 cells with IC50 values of 8.21 µM and 19.56 µM , respectively. It was noted for its ability to induce apoptosis and arrest the cell cycle at critical phases .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Derivatives are synthesized via condensation reactions using reagents like formamide (HCONH₂) under reflux, followed by purification via recrystallization (e.g., ethanol or DMF). For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with HCONH₂ at 80°C to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Modifications at the 4-position involve alkylation with chloroacetates or coupling with aryl/alkyl isocyanates in dichloromethane .
  • Key Considerations : Solvent choice (dry acetonitrile, DMF), reaction time (6–10 hours), and post-reaction workup (crushed ice quenching) influence yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in pyrimidin-4-ones) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., phenyl protons at δ 7.3–7.5 ppm, pyrazole protons at δ 8.2–8.5 ppm) .
    • Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., Acta Cryst. data for chloroethyl derivatives) ensures accuracy .

Q. What preliminary pharmacological activities have been reported?

  • Findings : Pyrazolo[3,4-d]pyrimidines exhibit antitumor activity by inhibiting kinase pathways (e.g., Src family kinases) and anti-inflammatory effects via COX-2 modulation . For example, 4-amino-substituted derivatives showed IC₅₀ values <1 µM in leukemia cell lines .
  • Limitations : Initial studies often lack in vivo validation; variability in cell-line sensitivity requires further investigation .

Advanced Research Questions

Q. How can synthetic yields of fluorinated derivatives be optimized?

  • Approach : Fluorobenzamide incorporation at the 5-position (e.g., 5-(fluorobenzoylamino) derivatives) requires anhydrous conditions and catalysts like K₂CO₃. Evidence shows yields improve with slow addition of fluorobenzoyl chlorides in dry benzene .
  • Data Contradiction : While Zhidkov et al. (2015) achieved >70% yield for 5-aryl-6-aryl derivatives, other fluorination methods report lower yields (~50%) due to steric hindrance .

Q. How to address inconsistencies in bioactivity data across studies?

  • Analysis Framework :

Assay Standardization : Compare IC₅₀ values using uniform protocols (e.g., MTT assay vs. ATP-based luminescence) .

Structural Variability : Bioactivity discrepancies in 4-amino vs. 4-hydroxy derivatives (e.g., 5472-41-3 vs. 5334-56-5) may arise from hydrogen-bonding differences .

Computational Validation : Molecular docking (e.g., Autodock Vina) can rationalize binding affinity variations due to substituent effects .

Q. What strategies enhance selectivity for kinase inhibition?

  • Design Principles :

  • Position 4 Modifications : Bulky groups (e.g., triphenylmethyl in 330791-94-1) reduce off-target effects by occupying hydrophobic kinase pockets .
  • Chiral Centers : Introduction of cyclopentyl or pyrrolidinone groups (e.g., 1275479-06-5) improves stereoselective binding .
    • Experimental Validation : Kinase profiling (e.g., Eurofins Panlabs) identifies selective inhibitors .

Q. How to resolve ambiguities in NMR spectra of complex derivatives?

  • Case Study : Overlapping signals in 3-methyl-4-(1-phenyl)phenyl benzoates (10a-e) were resolved using 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm ester linkages .
  • Best Practices : Deuterated DMSO or CDCl₃ enhances signal resolution; variable-temperature NMR mitigates rotational isomerism .

Methodological Resources

  • Synthesis Protocols : Refer to Fluorine Notes (2014–2015) for fluorobenzamide coupling and Schenone et al. (2008) for 4-amino derivatives .
  • Safety Guidelines : MedChemExpress protocols emphasize PPE for handling cytotoxic derivatives (e.g., HY-W052249) .
  • Data Repositories : NIST Chemistry WebBook provides reference spectra (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.